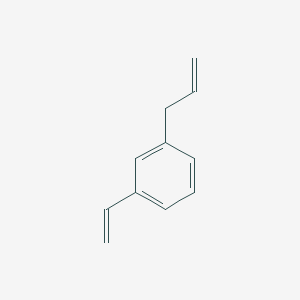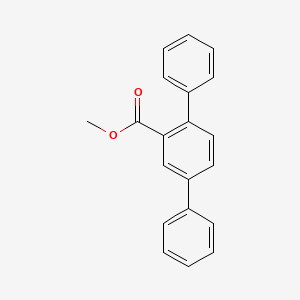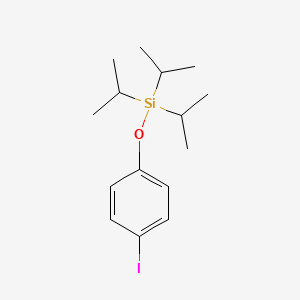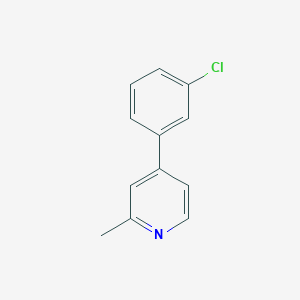![molecular formula C15H10N4O3 B14138880 (5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one CAS No. 26114-44-3](/img/structure/B14138880.png)
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a hydrazinylidene group attached to a nitrophenyl moiety. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazinylidene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.
Hydrazinylidene derivatives: Compounds such as hydrazones and hydrazides have similar hydrazinylidene groups but vary in their overall structure and reactivity.
Eigenschaften
CAS-Nummer |
26114-44-3 |
|---|---|
Molekularformel |
C15H10N4O3 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
5-[(2-nitrophenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10N4O3/c20-14-8-7-11(10-4-3-9-16-15(10)14)17-18-12-5-1-2-6-13(12)19(21)22/h1-9,20H |
InChI-Schlüssel |
SYAWXIOPDWXVPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC=NC3=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)




![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)


![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)


![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)


